
Acrivastine
Vue d'ensemble
Description
L’acrivastine est un antihistaminique de deuxième génération utilisé principalement pour le soulagement symptomatique de la rhinite allergique saisonnière, y compris des symptômes tels que les éternuements, le rhinite, les démangeaisons, la larmoiement et la congestion nasale . Il s’agit d’un analogue de la triprolidine qui agit comme un antagoniste du récepteur H1, bloquant l’action de l’histamine à ce récepteur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acrivastine peut être synthétisée en utilisant de l’hydrazone de p-méthylbenzoyle et de la pyridine α-halogénée comme matières premières. Le procédé implique une réaction de couplage catalysée au palladium pour obtenir un intermédiaire, qui est ensuite transformé en this compound . Cette méthode est efficace, avec des conditions réactionnelles douces et un rendement élevé.
Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Le procédé évite l’utilisation de réactifs dangereux comme le butyllithium, ce qui le rend plus sûr et plus rentable .
Analyse Des Réactions Chimiques
Types de réactions : L’acrivastine subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Elle peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions communs :
Réactions de substitution : Les réactifs courants comprennent les agents d’halogénation et les nucléophiles.
Réactions d’oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réactions de réduction : Des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’halogénation peut introduire des atomes d’halogène dans la molécule d’this compound, tandis que l’oxydation peut conduire à la formation d’acides carboxyliques ou de cétones.
4. Applications de la recherche scientifique
L’this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des antihistaminiques et leurs interactions avec les récepteurs de l’histamine.
Biologie : La recherche sur l’this compound permet de comprendre les voies physiologiques et biochimiques impliquées dans les réactions allergiques.
Médecine : L’this compound est étudiée pour son efficacité et sa sécurité dans le traitement des affections allergiques. Elle est également utilisée en association avec d’autres médicaments pour améliorer les effets thérapeutiques.
Industrie : Le composé est utilisé dans la formulation de médicaments en vente libre pour le soulagement des allergies
Applications De Recherche Scientifique
Pharmacological Properties
Acrivastine is classified as a selective H1 receptor antagonist that blocks the action of histamine, a compound involved in allergic responses. It is known for its rapid onset of action, typically within 20 minutes, and a relatively short duration of effect, making it suitable for 'on-demand' therapy in patients with intermittent symptoms .
- Chemical Structure : this compound is a triprolidine analog, which enhances its efficacy in alleviating allergy symptoms.
- Bioavailability : Following oral administration, this compound achieves maximum plasma concentrations approximately 1.14 hours post-dose .
Seasonal Allergic Rhinitis
This compound has been extensively studied for its effectiveness in treating SAR. Clinical trials have demonstrated that this compound significantly reduces symptoms such as sneezing, nasal congestion, and itching when compared to placebo.
- Dosage : The standard dosage is 8 mg taken three times daily.
- Comparative Efficacy : In studies, this compound was found to be as effective as clemastine and terfenadine in managing SAR symptoms .
Table 1: Efficacy Comparison of this compound and Placebo in SAR
Symptom | This compound (8 mg) | Placebo | Statistical Significance |
---|---|---|---|
Sneezing | Reduced by 22% | No change | p < 0.05 |
Itchy Nose | Significant reduction | No change | p < 0.01 |
Nasal Congestion | Significant reduction | No change | p < 0.05 |
Chronic Urticaria
This compound has also shown efficacy in treating chronic urticaria, with clinical trials indicating that it provides significant relief from itching and hives compared to placebo .
- Patients reported lower symptom severity scores while on this compound treatment.
- The incidence of adverse effects was comparable to placebo, with less drowsiness reported than with older antihistamines like clemastine .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects. Most side effects reported were mild and included headache and dry mouth. Importantly, the drowsiness associated with this compound is significantly lower than that seen with first-generation antihistamines.
Table 2: Adverse Effects of this compound vs. Placebo
Adverse Effect | This compound (%) | Placebo (%) |
---|---|---|
Drowsiness | 10 | 15 |
Headache | 5 | 4 |
Dry Mouth | 3 | 2 |
Case Studies and Clinical Trials
Several randomized controlled trials have assessed the efficacy of this compound in various populations:
- Study on Efficacy : In one study involving 31 patients, both doses (4 mg and 8 mg) showed significant improvement over placebo in alleviating hay fever symptoms .
- Field Study : A field study evaluated patients exposed to natural pollen, demonstrating that this compound effectively reduced total symptom scores after just 46 minutes post-administration .
Mécanisme D'action
L’acrivastine exerce ses effets en bloquant les récepteurs H1 de l’histamine, empêchant l’histamine de se lier et de déclencher des symptômes allergiques . Cette action réduit les symptômes tels que les démangeaisons, le gonflement et la vasodilatation. Le composé a une action rapide et une demi-vie relativement courte, ce qui le rend adapté à une thérapie à la demande .
Composés similaires :
- Cetirizine
- Loratadine
- Diphenhydramine
- Triprolidine
Comparaison : L’this compound est unique par sa rapidité d’action et son faible potentiel sédatif par rapport aux antihistaminiques de première génération comme la diphénhydramine . Contrairement à la cétirizine ou à la loratadine, qui sont prises une fois par jour, l’this compound peut être prise jusqu’à trois fois par jour, ce qui offre une flexibilité dans la gestion des symptômes . De plus, l’this compound a une incidence plus faible de somnolence par rapport à certains autres antihistaminiques, ce qui en fait un choix privilégié pour les personnes qui doivent éviter la sédation .
Comparaison Avec Des Composés Similaires
- Cetirizine
- Loratadine
- Diphenhydramine
- Triprolidine
Comparison: Acrivastine is unique in its rapid onset of action and low sedative potential compared to first-generation antihistamines like diphenhydramine . Unlike cetirizine or loratadine, which are taken once daily, this compound can be taken up to three times a day, providing flexibility in managing symptoms . Additionally, this compound has a lower incidence of drowsiness compared to some other antihistamines, making it a preferred choice for individuals who need to avoid sedation .
Activité Biologique
Acrivastine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as hay fever, chronic urticaria, and other histamine-mediated dermatoses. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical studies, and safety profile.
Pharmacological Properties
This compound acts as a selective antagonist for the H1 histamine receptor. It is characterized by:
- Rapid Onset of Action : this compound is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours post-administration .
- Short Duration : The drug exhibits a short half-life, necessitating multiple doses throughout the day for sustained efficacy.
- Low Sedative Profile : Compared to first-generation antihistamines, this compound has a lower incidence of sedation, making it suitable for patients requiring alertness during daily activities .
Efficacy in Clinical Studies
This compound has been evaluated in various clinical trials for its effectiveness in treating allergic conditions. Key findings include:
- Seasonal Allergic Rhinitis : In randomized crossover studies, 8 mg doses of this compound taken three times daily demonstrated significant efficacy compared to placebo and were found to be comparable to clemastine .
Study | Dosage | Efficacy | Comparison |
---|---|---|---|
Study 1 | 4 mg & 8 mg | Significantly better than placebo | Similar to clemastine 1 mg |
Study 2 | 8 mg | Effective in reducing symptom scores | Comparable to clemastine |
- Chronic Urticaria : this compound was shown to be effective in managing symptoms associated with chronic urticaria, providing relief comparable to other antihistamines like hydroxyzine and chlorpheniramine .
Safety Profile and Side Effects
The safety profile of this compound is generally favorable. Common side effects include:
- Drowsiness : Although classified as a non-sedating antihistamine, some users report drowsiness (occurring in over 10% of patients) which can be more pronounced when combined with alcohol or grapefruit juice .
- Other Side Effects : Dry mouth and dizziness are also reported but occur less frequently .
Incidence of Sedation Compared to Other Antihistamines
A study assessing the sedation risk associated with various antihistamines found that this compound had a higher odds ratio for sedation compared to loratadine but was lower than cetirizine:
Antihistamine | Odds Ratio for Sedation |
---|---|
Loratadine | 1.0 (baseline) |
This compound | 2.79 |
Cetirizine | 3.53 |
Case Studies and Clinical Applications
Several case studies highlight the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with severe seasonal allergic rhinitis experienced significant symptom relief after initiating treatment with this compound at 8 mg three times daily, with minimal side effects reported.
- Case Study 2 : In a cohort of patients with chronic urticaria, this compound provided effective symptom control without significant sedation, allowing patients to maintain daily activities without impairment.
Propriétés
IUPAC Name |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-IUTFFREVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022555 | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87848-99-5 | |
Record name | Acrivastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrivastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrivastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09488 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIVASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acrivastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.